1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1-methylurea
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Overview
Description
1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1-methylurea is a synthetic organic compound characterized by its unique structure, which includes a 1,2,4-oxadiazole ring and a dimethoxyphenyl group
Preparation Methods
The synthesis of 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1-methylurea typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzohydrazide with ethyl isocyanate to form the intermediate 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide. This intermediate is then reacted with methyl isocyanate under controlled conditions to yield the final product .
Chemical Reactions Analysis
1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1-methylurea has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is utilized in biological research to study its effects on various cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1-methylurea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interfere with cell proliferation pathways, contributing to its anticancer properties .
Comparison with Similar Compounds
1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1-methylurea can be compared with similar compounds such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains a dimethoxyphenyl group and exhibits similar biological activities.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone: Another compound with a dimethoxyphenyl group, known for its therapeutic potential.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H20N4O4 |
---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethyl-1-methylurea |
InChI |
InChI=1S/C15H20N4O4/c1-5-16-15(20)19(2)9-13-17-14(18-23-13)10-6-7-11(21-3)12(8-10)22-4/h6-8H,5,9H2,1-4H3,(H,16,20) |
InChI Key |
NHJPJHXRPVVXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N(C)CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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